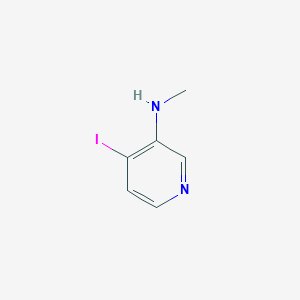

4-iodo-N-methylpyridin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7IN2 |

|---|---|

Molecular Weight |

234.04 g/mol |

IUPAC Name |

4-iodo-N-methylpyridin-3-amine |

InChI |

InChI=1S/C6H7IN2/c1-8-6-4-9-3-2-5(6)7/h2-4,8H,1H3 |

InChI Key |

PWMZNWDOQKHJGW-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=CN=C1)I |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 4 Iodo N Methylpyridin 3 Amine

Reactivity Profile of the Aryl Iodide Moiety

The carbon-iodine bond is the most reactive of the carbon-halogen bonds and serves as a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds. Its reactivity is central to the synthetic utility of 4-iodo-N-methylpyridin-3-amine.

Role of Iodine as a Directing Group in Directed Metalation Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The reaction involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong organolithium base. wikipedia.org The DMG, typically a Lewis basic functional group, coordinates to the lithium cation, facilitating deprotonation at the adjacent position through a complex-induced proximity effect (CIPE). baranlab.org

In this compound, both the N-methylamine group and the iodine atom can potentially act as DMGs. The N-methylamine group, being a Lewis base, can chelate with the organolithium reagent. wikipedia.org Halogens, including iodine, can also direct metalation, although they are generally considered weaker DMGs compared to amino or amide groups. harvard.edu

The ultimate site of metalation (deprotonation) on the pyridine (B92270) ring is determined by the relative directing strength of the substituents. The N-methylamine group at the 3-position would direct metalation to the 2- or 4-position. However, the 4-position is already substituted with iodine. Therefore, the N-methylamine group would strongly direct deprotonation to the 2-position. The iodine at the 4-position would direct metalation to the adjacent 3- or 5-positions. Given that the 3-position is occupied by the stronger N-methylamine directing group, the directing effect of iodine would be primarily towards the 5-position. The interplay between these groups dictates the regioselectivity of the reaction, often leading to a specific lithiated intermediate that can be trapped with various electrophiles. wikipedia.orgbaranlab.org

| Strength | Directing Groups |

|---|---|

| Strong | -CONR₂, -SO₂NR₂, -OCONR₂, Amides |

| Moderate | -OR, -NR₂, -CH₂NR₂ |

| Weak | -F, -Cl, -Br, -I, -CF₃ |

This table provides a generalized hierarchy of directing group strength in directed ortho-metalation reactions. Stronger groups will preferentially direct deprotonation when multiple DMGs are present on the same ring. harvard.edu

Mechanisms of Halogen-Metal Exchange Reactions at the Iodinated Position

Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species, frequently an organolithium reagent. wikipedia.org This reaction is particularly rapid for aryl iodides, following the general reactivity trend of I > Br > Cl. wikipedia.org For this compound, treatment with an organolithium reagent like n-butyllithium can result in the replacement of the iodine atom with lithium.

Two primary mechanisms have been proposed for lithium-halogen exchange: wikipedia.org

Nucleophilic "Ate-Complex" Mechanism: This pathway involves a nucleophilic attack of the carbanion from the organolithium reagent (e.g., the butyl anion from n-BuLi) on the iodine atom of the aryl iodide. This forms a transient, hypervalent iodine intermediate known as an "ate-complex". wikipedia.orgstackexchange.com This complex then collapses, expelling the more stable carbanion and forming the new organolithium species and the corresponding alkyl iodide. wikipedia.org The rate of this exchange is influenced by the stability of the carbanion intermediates. wikipedia.org

Single-Electron Transfer (SET) Mechanism: An alternative mechanism involves the transfer of a single electron from the organolithium reagent to the aryl iodide, generating a radical anion and a radical cation. wikipedia.orgstackexchange.com These intermediates can then collapse to form the final products. Evidence for radical intermediates has been detected in certain cases, particularly with secondary and tertiary alkyllithiums. wikipedia.org

The halogen-metal exchange is often faster than directed metalation (proton abstraction), especially at low temperatures. ias.ac.in Therefore, reacting this compound with an alkyllithium reagent is highly likely to first form 3-(methylamino)pyridin-4-yl)lithium via iodine-lithium exchange before any deprotonation of the ring occurs.

Elucidation of Reaction Mechanisms in Cross-Coupling Processes Involving the Aryl Iodide

The aryl iodide moiety of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are cornerstones of modern synthetic chemistry for forming C-C and C-N bonds, respectively.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound (like a boronic acid) to form a new C-C bond. wikipedia.org The catalytic cycle generally proceeds through three key steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step and results in a Pd(II) complex. libretexts.orgmdpi.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic borate (B1201080) species, which facilitates the transfer. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. youtube.com

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orglibretexts.org The mechanism is similar to the Suzuki coupling: jk-sci.com

Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the C-I bond of this compound to form a Pd(II) intermediate. jk-sci.com

Amine Coordination and Deprotonation: The amine reactant coordinates to the palladium center. The base then deprotonates the coordinated amine to form a palladium amido complex. wikipedia.orgjk-sci.com

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the C-N bond of the product and regenerating the Pd(0) catalyst. wikipedia.orgyoutube.com

In both reactions, the N-methylamine group and the pyridine nitrogen can act as ligands for the palladium catalyst, potentially influencing the reaction rate and outcome. mdpi.com

Reactivity Characteristics of the N-Methylamine Functionality

The N-methylamine group is an electron-donating group that significantly influences the electronic properties and reactivity of the pyridine ring.

Nucleophilic Character and Participation in Carbon-Nitrogen Bond Forming Reactions

The lone pair of electrons on the nitrogen atom of the N-methylamine group confers nucleophilic character to the molecule. masterorganicchemistry.com As a secondary amine, its nucleophilicity is generally greater than that of ammonia (B1221849) or primary amines but can be influenced by steric hindrance. masterorganicchemistry.com

This nucleophilicity allows the N-methylamine group to participate directly in C-N bond-forming reactions. For instance, it can act as the nucleophile in reactions with alkyl halides or in its own right in palladium-catalyzed processes like the Buchwald-Hartwig amination if reacting with a different aryl halide. wikipedia.org The general trend is that nucleophilicity increases with basicity; however, steric factors can reduce the nucleophilicity of bulky amines. masterorganicchemistry.com

| Factor | Effect on Nucleophilicity | Example |

|---|---|---|

| Substitution | Increases from primary to secondary (less steric hindrance) | Diethylamine > Ethylamine > Ammonia |

| Steric Hindrance | Decreases nucleophilicity | n-Propylamine > Isopropylamine > t-Butylamine |

| Electronic Effects | Electron-donating groups increase; electron-withdrawing groups decrease | 4-(Dimethylamino)pyridine > Pyridine > 4-Nitropyridine |

| Hybridization | sp³ > sp² > sp | Alkylamine > Pyridine |

This table summarizes key factors that influence the nucleophilic strength of amines. masterorganicchemistry.comias.ac.in

Electronic Influence of the N-Methylamine Group on Pyridine Ring Reactivity

The pyridine ring itself is an electron-deficient aromatic system. The electronegative nitrogen atom in the ring withdraws electron density from the carbon atoms through both inductive and resonance effects, making pyridine less reactive than benzene (B151609) towards electrophilic aromatic substitution. imperial.ac.ukstackexchange.com

The N-methylamine group at the 3-position acts as an electron-donating group (EDG). It donates electron density into the pyridine ring, primarily through the resonance effect (mesomeric effect). This has two main consequences:

Activation of the Ring: By increasing the electron density of the ring, the N-methylamine group makes the ring more susceptible to electrophilic attack compared to unsubstituted pyridine. This activating effect is most pronounced at the positions ortho (C2, C4) and para (C6) to the amino group.

Directing Effect: The donation of electrons directs incoming electrophiles to the ortho and para positions. In the case of 3-aminopyridine (B143674) derivatives, this means electrophilic substitution is favored at the 2-, 4-, and 6-positions.

Intermolecular Interactions and Activation Modes

The reactivity and supramolecular chemistry of this compound are significantly influenced by the nature of its intermolecular interactions and the modes by which it is activated for chemical reactions. The presence of a polarizable iodine atom, a pyridine ring, and an N-methylamino group gives rise to a complex array of potential non-covalent interactions and reaction pathways.

Investigation of Halogen Bonding Interactions with Electron Donors

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base or electron donor. In this compound, the iodine atom, bonded to the electron-withdrawing pyridine ring, possesses a region of positive electrostatic potential known as a σ-hole. This positive region can engage in attractive interactions with electron-rich atoms or functional groups.

Computational studies on related systems, such as complexes between diiodine and aromatic amines, have shown that the electrostatic attraction is the primary contributor to the bonding energy, with molecular orbital interactions also playing a significant role. rsc.org These studies indicate that diiodine can form strong σ-n bonds with the amino group of N,N-dimethylanilines. rsc.org This suggests that the nitrogen atom of an electron donor would be a primary site for halogen bonding with this compound.

The strength and geometry of halogen bonds are highly dependent on the nature of the electron donor and the electronic properties of the halogen bond donor. Research on N-alkyl-3-iodopyridinium salts has demonstrated that these interactions are highly directional, a key characteristic of halogen bonds. While specific experimental data on the halogen bonding of this compound is not extensively documented in the literature, the principles derived from similar structures provide a strong basis for predicting its behavior. The interaction is expected to be a significant factor in its crystal packing and its interactions in solution with Lewis basic solvents or reagents.

| Interaction Type | Key Atoms Involved | Expected Geometry | Primary Driving Force |

|---|---|---|---|

| σ-n Halogen Bond | C-I···N | Highly directional (approaching 180°) | Electrostatic attraction |

Analysis of Competitive Reaction Pathways and Their Kinetic Preference

The reactivity of this compound is characterized by the potential for several competitive reaction pathways. The primary reaction anticipated for an iodo-substituted pyridine is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces the iodide ion. The rate of such reactions is significantly influenced by the activation of the pyridine ring.

A potential competitive reaction pathway could involve the N-methylamino group. For instance, in the presence of a strong base, deprotonation of the amino group could occur, leading to a different reactive species. Furthermore, under certain conditions, such as catalytic hydrogenation, side reactions can occur. For example, in the reduction of related 2-chloro-substituted pyridine derivatives, the simultaneous reduction of the chlorine atom to a hydrogen atom has been observed as a common side reaction. google.com This suggests that under reductive conditions, the carbon-iodine bond in this compound could also be susceptible to cleavage.

The kinetic preference for one pathway over another would be highly dependent on the specific reaction conditions, including the nature of the nucleophile, the solvent, the temperature, and the presence of any catalysts or activating agents. For instance, a strong, soft nucleophile would likely favor the SNAr pathway at the carbon bearing the iodine, while a strong, hard base might favor reaction at the amino group.

| Reaction Pathway | Description | Key Reactants/Conditions | Potential Product Type |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of the iodide by a nucleophile. | Nucleophile (e.g., thiols, amines), often with activation of the pyridine ring. | 4-substituted-N-methylpyridin-3-amine |

| Reaction at the Amino Group | Deprotonation or other reactions involving the N-H bond. | Strong base. | Pyridyl anion or N-substituted derivatives. |

| Reductive Deiodination | Cleavage of the carbon-iodine bond. | Reducing agents (e.g., H2/catalyst). | N-methylpyridin-3-amine |

Computational and Theoretical Investigations of 4 Iodo N Methylpyridin 3 Amine

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical calculations offer a microscopic view of the electron distribution and energy landscape of a molecule. These studies are fundamental to understanding the intrinsic properties of 4-iodo-N-methylpyridin-3-amine.

Application of Density Functional Theory (DFT) for Molecular Geometry and Stability Analysis

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and relative stability of molecules. By approximating the electron density, DFT calculations can predict key structural parameters such as bond lengths and bond angles. For this compound, a DFT study, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield the most stable conformation of the molecule.

The presence of the iodine atom, the methyl group, and the amino group on the pyridine (B92270) ring influences its geometry. The iodine atom, being large, will cause some steric strain, which may lead to slight distortions in the planarity of the pyridine ring. The C-I bond length is a critical parameter obtained from these calculations, as is the geometry around the nitrogen atom of the amino group. The stability of the molecule can be assessed by its total electronic energy, with lower energies indicating greater stability.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

| C4-I Bond Length | ~2.10 Å |

| C3-N Bond Length | ~1.39 Å |

| N-CH₃ Bond Length | ~1.47 Å |

| C3-C4-I Bond Angle | ~119.5° |

| C2-C3-N Bond Angle | ~122.0° |

Note: The values in this table are representative and based on typical bond lengths and angles for similar substituted pyridines. Actual values would be obtained from specific DFT calculations for this molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. wikipedia.orgirjweb.com The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wikipedia.org A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. ijret.org For this compound, the electron-donating amino and methyl groups are expected to raise the energy of the HOMO, while the electron-withdrawing iodine atom can influence the energy of the LUMO. Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. The HOMO is generally localized on the electron-rich parts of the molecule, such as the amino group and the pyridine ring, while the LUMO may be distributed over the pyridine ring and the iodine atom. ijret.org

Table 2: Predicted Frontier Orbital Energies and HOMO-LUMO Gap for this compound

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These are estimated values based on computational studies of similar aminopyridine derivatives. The actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, providing a guide to its reactive sites. acs.orgnih.gov The MEP is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red regions represent negative potential (electron-rich) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor) and are prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the amino group, making these sites attractive for electrophiles. rsc.org The iodine atom, due to the phenomenon of the "sigma-hole," can exhibit a region of positive electrostatic potential on its outermost surface, making it a potential halogen bond donor. researchgate.netresearchgate.net The hydrogen atoms of the methyl and amino groups would be expected to have positive potentials.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.eduscirp.org It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and antibonding orbitals. This analysis is particularly useful for quantifying charge delocalization and donor-acceptor interactions.

In this compound, NBO analysis can reveal the extent of electron delocalization from the lone pair of the amino nitrogen into the pyridine ring's π-system. It can also quantify the hyperconjugative interactions between the methyl group's C-H bonds and the ring. The strength of these interactions is evaluated by the second-order perturbation energy, E(2), where a higher E(2) value indicates a stronger interaction. aimspress.com This analysis helps to understand the electronic factors contributing to the molecule's stability and reactivity.

Computational Modeling of Reaction Mechanisms and Catalysis

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions, providing insights that can be difficult to obtain experimentally.

Prediction and Characterization of Transition States in Synthetic Transformations

Understanding the mechanism of a chemical reaction involves identifying the reactants, products, intermediates, and, crucially, the transition states. A transition state is a high-energy, unstable configuration along the reaction coordinate that connects reactants to products. ucsb.edumarshall.edu Computational methods, particularly DFT, can be used to locate and characterize these transition states.

Elucidation of Detailed Reaction Pathways through Computational Simulations

Typically, Density Functional Theory (DFT) is employed to calculate the potential energy surface of a reaction. This allows for the identification of the most energetically favorable route from reactants to products. For instance, in reactions where this compound acts as a reactant, computational models can predict the mechanism of bond-breaking and bond-forming events. An example of a plausible reaction to be studied computationally would be an iodine-mediated cross-coupling reaction, where the C-I bond is activated. In such a simulation, the sequence of oxidative addition, transmetalation, and reductive elimination steps could be meticulously modeled.

The insights gained from these simulations are crucial for optimizing reaction conditions, such as temperature, pressure, and solvent, to enhance product yield and selectivity. Furthermore, computational analysis can help in identifying potential byproducts and understanding the mechanisms that lead to their formation.

Theoretical Design and Evaluation of Catalytic Systems, including Halogen Bond Catalysis

The iodine atom in this compound can participate in halogen bonding, a non-covalent interaction where the halogen acts as a Lewis acid. This property can be harnessed in the design of novel catalytic systems. Computational chemistry plays a pivotal role in the theoretical design and evaluation of such catalysts. mdpi.com

DFT studies can be utilized to calculate the electrostatic potential on the surface of the iodine atom, often referred to as a "σ-hole." nih.gov A more positive σ-hole indicates a stronger halogen bond donor and, potentially, a more effective catalyst. By computationally modifying the substituents on the pyridine ring, it is possible to tune the strength of this halogen bond and, consequently, the catalytic activity. nih.gov For instance, the introduction of electron-withdrawing groups is expected to enhance the positive character of the σ-hole, thereby strengthening the halogen bond. acs.org

Computational models can also be used to simulate the interaction between the catalyst and a substrate. This allows for the evaluation of the binding energy and the geometry of the catalyst-substrate complex. acs.org For example, in a reaction where a carbonyl group is activated by the halogen bond, simulations can provide the precise orientation of the substrate relative to the catalyst, which is critical for stereoselective transformations.

The following table illustrates hypothetical binding energies for different substituted iodopyridinium catalysts, demonstrating how computational screening can guide catalyst design.

| Catalyst | Substituent at C5 | Calculated Binding Energy (kcal/mol) |

| This compound | -H | -5.0 |

| Catalyst A | -NO2 | -7.5 |

| Catalyst B | -OCH3 | -3.8 |

Note: These are hypothetical values for illustrative purposes.

These theoretical predictions enable the pre-selection of the most promising catalyst candidates for experimental validation, thereby accelerating the catalyst development process.

Theoretical Basis for Spectroscopic Characterization

Computational methods are essential for the interpretation of experimental spectra and the unambiguous assignment of molecular structures.

Theoretical calculations of vibrational frequencies provide a powerful means to understand and assign the features observed in experimental FT-IR and Raman spectra. By employing methods such as DFT, it is possible to compute the vibrational modes of this compound. Each calculated mode corresponds to a specific type of molecular motion, such as the stretching or bending of bonds.

The calculated frequencies and their corresponding intensities can be used to generate a theoretical spectrum, which can then be compared with the experimental spectrum. This comparison aids in the assignment of the observed spectral bands to specific molecular vibrations. For instance, the characteristic C-I stretching frequency, as well as the vibrations associated with the pyridine ring and the N-methyl group, can be precisely identified. While experimental spectra for pyridine itself are well-documented, computational analysis becomes particularly valuable for substituted and more complex derivatives like this compound. nist.govnih.gov

Below is a table showing a hypothetical comparison between calculated and experimental vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-I Stretch | 550 | 555 |

| Pyridine Ring Breathing | 990 | 992 |

| C-N Stretch (Methyl) | 1150 | 1148 |

| N-H Bend | 1600 | 1605 |

Note: These are hypothetical values for illustrative purposes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The theoretical calculation of NMR chemical shifts provides invaluable support for the interpretation of experimental ¹H and ¹³C NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for these calculations. nih.gov

By computing the magnetic shielding tensors for each nucleus in this compound, it is possible to predict the chemical shifts. These predicted values can then be correlated with the experimental data, facilitating the assignment of each resonance to a specific atom in the molecule. This is particularly useful for complex molecules where spectral overlap or ambiguous signals may occur.

For this compound, theoretical calculations can help to distinguish between the different protons and carbons on the pyridine ring and to confirm the position of the iodo and N-methyl substituents. Discrepancies between calculated and experimental shifts can also point to specific conformational effects or intermolecular interactions in solution.

The following table presents a hypothetical correlation between calculated and experimental ¹³C NMR chemical shifts for this compound.

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 148.5 | 149.2 |

| C3 | 130.1 | 130.8 |

| C4 | 95.3 | 96.0 |

| C5 | 145.2 | 145.9 |

| C6 | 140.7 | 141.3 |

| N-CH₃ | 45.6 | 46.1 |

Note: These are hypothetical values for illustrative purposes.

Applications and Advanced Research Directions Involving 4 Iodo N Methylpyridin 3 Amine

Role of 4-Iodo-N-methylpyridin-3-amine as a Versatile Synthetic Building Block

The unique arrangement of functional groups in this compound—a pyridine (B92270) ring substituted with a reactive iodine atom, a secondary amine, and a methyl group—makes it an exceptionally useful intermediate in organic synthesis. The presence of the iodo group at the 4-position is particularly significant, as it provides a reactive site for a variety of cross-coupling reactions, while the N-methylamino group at the 3-position can direct reactions and be incorporated into larger heterocyclic systems.

Construction of Complex Heterocyclic Systems and Diverse Molecular Architectures

The structure of this compound is ideally suited for the synthesis of complex, polycyclic, and diverse molecular frameworks. The iodo group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon and carbon-heteroatom bond formation.

One of the most powerful methods for constructing biaryl systems is the Suzuki-Miyaura coupling reaction. wikipedia.orglibretexts.org This reaction utilizes a palladium catalyst to couple an organohalide with an organoboron compound. wikipedia.org this compound can readily participate as the organohalide partner, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the pyridine ring. nih.gov This capability is crucial for building the core structures of many complex molecules.

Furthermore, the aminopyridine scaffold is a well-established precursor for the synthesis of fused heterocyclic systems, such as imidazopyridines. nih.govaston.ac.uk Imidazopyridines are a class of nitrogen-containing heterocycles with a broad spectrum of biological activities. nih.govmdpi.com Synthetic strategies often involve the cyclization of a substituted 2-aminopyridine (B139424) derivative. nih.gov By analogy, this compound could serve as a key starting material for novel fused pyridine systems, where the iodo- and N-methylamino groups participate in sequential or one-pot cyclization reactions to yield intricate molecular architectures.

Table 1: Potential Cross-Coupling Reactions for Architectural Diversity

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base | 4-Aryl-N-methylpyridin-3-amine |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 4-Aryl/Alkenyl-N-methylpyridin-3-amine |

| Heck Coupling | Alkene | Pd(OAc)₂ / Ligand | 4-Alkenyl-N-methylpyridin-3-amine |

Utility as an Intermediate in the Rational Design and Synthesis of Bioactive Molecules

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing a pyridine or related ring system. mdpi.comnih.gov this compound is a valuable intermediate for the synthesis of such bioactive molecules due to the strategic placement of its functional groups.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, a critical step in the synthesis of many pharmaceuticals. wikipedia.orglibretexts.org This reaction allows for the coupling of aryl halides with a wide variety of amines. organic-chemistry.org The iodo-substituent on this compound makes it an ideal substrate for this transformation, enabling the introduction of diverse amine functionalities at the 4-position. nih.govnih.gov This method is superior to traditional C-N bond-forming reactions, which often require harsh conditions and have limited scope. wikipedia.org

The pyridine scaffold itself is a "privileged structural motif" in drug design, appearing in numerous compounds with diverse therapeutic applications. mdpi.com The ability to modify the 4-position of the N-methylpyridin-3-amine core through reliable and high-yielding coupling reactions allows medicinal chemists to systematically alter the structure of a lead compound to optimize its pharmacological properties, a process known as structure-activity relationship (SAR) studies.

Applications in the Development of Advanced Materials, including Semiconductors and Supramolecular Assemblies

While the primary application of intermediates like this compound is in pharmaceuticals, its potential extends to materials science. The construction of conjugated organic molecules is central to the development of advanced materials with applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The same cross-coupling reactions used in drug synthesis, particularly Suzuki and Stille couplings, are employed to create extended π-conjugated systems that are essential for organic semiconductors. wikipedia.org The this compound moiety can be incorporated into polymers or larger discrete molecules to tune their electronic properties. The nitrogen atom in the pyridine ring can influence the material's electron-transport characteristics and its interaction with other components in a device.

In the field of supramolecular chemistry, the pyridine nitrogen atom can act as a hydrogen bond acceptor or a metal-coordinating site. By functionalizing the pyridine ring at the 4-position using the iodo-group as a synthetic handle, it is possible to design complex ligands for the construction of metal-organic frameworks (MOFs) or self-assembling supramolecular structures with tailored properties and functions.

Advanced Functionalization and Derivatization Strategies

The utility of this compound is further enhanced by the potential for advanced functionalization, which leverages the distinct reactivity of its different components.

Exploration of Regioselective Derivatization at Multiple Reactive Sites within the Molecule

The molecule possesses several reactive sites, allowing for selective chemical modifications. The primary site for derivatization is the carbon-iodine bond at the 4-position, which is highly susceptible to palladium-catalyzed cross-coupling reactions. However, other sites can also be targeted.

Development of Novel and Efficient Synthetic Methodologies Utilizing its Unique Reactivity

The unique reactivity of the C-I bond is central to the compound's utility. The carbon-iodine bond is the most reactive among the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, allowing for milder reaction conditions compared to the corresponding bromo- or chloro-pyridines. libretexts.org This high reactivity can be exploited to develop highly efficient and selective synthetic protocols.

Modern organic synthesis focuses on developing green and sustainable transformations. The activation of iodoarenes under transition-metal-free conditions is an emerging area of research. acs.org Strategies involving hypervalent iodine chemistry or photoredox catalysis could provide alternative pathways for functionalizing this compound, avoiding the use of heavy metals. acs.org Developing such novel methodologies would not only expand the synthetic toolbox but also align with the principles of sustainable chemistry.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Imidazopyridine |

| 4-Aryl-N-methylpyridin-3-amine |

| 4-Alkenyl-N-methylpyridin-3-amine |

Future Research Perspectives and Emerging Areas

The trajectory of chemical research is constantly evolving, driven by the dual needs for sustainable practices and novel applications. For a molecule like this compound, future research is poised to leverage cutting-edge technologies and methodologies to unlock its full potential.

Development of More Sustainable and Environmentally Benign Synthetic Routes

Traditional methods for the synthesis of functionalized pyridines, including iodinated and aminated derivatives, often rely on harsh reaction conditions, toxic reagents, and significant solvent waste. The principles of green chemistry are increasingly guiding the development of new synthetic pathways that are not only more efficient but also environmentally conscious.

Future research in the sustainable synthesis of this compound is likely to focus on several key areas:

Mechanochemistry: This solvent-free approach, which uses mechanical force to induce chemical reactions, has shown promise for the iodination of pyrimidine (B1678525) derivatives. mdpi.comsemanticscholar.orgnih.govresearchgate.net Research could explore the application of mechanochemical methods, such as ball milling, for the direct iodination of an N-methylpyridin-3-amine precursor, potentially reducing reaction times and eliminating the need for hazardous solvents. mdpi.comsemanticscholar.orgnih.govresearchgate.net

Catalytic Systems: The development of novel catalysts is central to green synthesis. For the N-methylation step, iridium complexes have been shown to be effective for the N-methylation of nitrogen heterocycles using aqueous methylamine, a more environmentally friendly approach than traditional methylating agents like methyl iodide. semanticscholar.org Future work could focus on adapting such catalytic systems for the synthesis of N-methylated pyridinamines.

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, efficiency, and scalability. The synthesis of this compound could be adapted to a flow process, allowing for precise control over reaction parameters and minimizing waste.

Bio-inspired Catalysis: The use of enzymes or enzyme-mimicking catalysts for the selective functionalization of pyridine rings is a growing area of interest. While still in its early stages, biocatalysis could offer highly selective and environmentally benign routes to complex pyridine derivatives in the future.

| Synthetic Step | Traditional Method | Potential Sustainable Alternative | Key Advantages of Alternative |

|---|---|---|---|

| Iodination | Use of I2 with strong oxidizing agents (e.g., nitric acid, sulfuric acid) | Mechanochemical iodination using solid iodine and a nitrate (B79036) salt | Solvent-free, shorter reaction times, high yields, avoids toxic acids mdpi.comsemanticscholar.orgnih.govresearchgate.net |

| N-methylation | Use of methyl halides (e.g., CH3I) in organic solvents | Iridium-catalyzed N-methylation using aqueous methylamine | High atom economy (water as the main byproduct), avoids toxic reagents and organic solvents semanticscholar.org |

| Overall Process | Batch processing | Continuous flow synthesis | Improved safety, better heat and mass transfer, easier scalability, reduced waste |

Integration of Artificial Intelligence and Machine Learning in Pyridine Functionalization Design

The complexity of chemical reactions and the vastness of chemical space make the traditional trial-and-error approach to synthesis design and optimization a time-consuming and resource-intensive process. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate and rationalize the design of functionalized molecules like this compound.

Future research in this area will likely focus on:

Retrosynthesis Planning: AI-powered tools can analyze the structure of this compound and propose multiple synthetic routes by leveraging vast databases of known chemical reactions. youtube.commoleculemaker.orgresearchgate.netnih.govacs.org These tools can help chemists identify the most efficient and cost-effective pathways.

Reaction Condition Optimization: Machine learning models can be trained on existing reaction data to predict the optimal conditions (e.g., catalyst, solvent, temperature) for the synthesis of this compound, thereby maximizing yield and minimizing byproducts.

Predicting Reactivity and Site-Selectivity: For a molecule with multiple functional groups, predicting the site of reaction is crucial. ML models, often combined with quantum mechanical calculations, can predict the reactivity of different positions on the pyridine ring, guiding the selective functionalization of this compound. researchgate.netarxiv.orgcmu.edu

De Novo Molecular Design: Generative AI models can design novel pyridine derivatives with desired properties, starting from a scaffold like this compound. This could lead to the discovery of new drug candidates or materials with tailored functionalities.

| Application Area | AI/ML Approach | Potential Impact on this compound Research |

|---|---|---|

| Synthesis Design | AI-driven retrosynthesis planning | Rapid identification of efficient and sustainable synthetic routes youtube.commoleculemaker.orgresearchgate.netnih.govacs.org |

| Process Optimization | Machine learning for reaction condition prediction | Maximization of yield and minimization of byproducts in the synthesis |

| Reactivity Prediction | ML models trained on quantum chemical data | Guidance for selective further functionalization of the molecule researchgate.netarxiv.orgcmu.edu |

| Discovery of New Molecules | Generative models for de novo design | Design of novel analogues with optimized properties for specific applications |

Exploration of New Applications in Emerging Fields of Chemical Science

The unique combination of functional groups in this compound makes it an attractive building block for a variety of applications in emerging fields. The presence of the iodo-substituent allows for further functionalization via cross-coupling reactions, while the aminopyridine core is a well-known pharmacophore.

Future research into the applications of this compound could explore:

Medicinal Chemistry: The pyridine scaffold is present in numerous approved drugs. researchgate.net The 3-aminopyridine (B143674) moiety, in particular, is a key structural feature in several biologically active compounds. The iodo group provides a handle for introducing a wide range of substituents, enabling the generation of diverse libraries of compounds for screening against various biological targets, such as kinases, which are often implicated in cancer. The N-methyl group can influence the compound's pharmacokinetic properties.

Materials Science: Pyridine-based ligands are widely used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atom of the pyridine ring and the exocyclic amine group in this compound could coordinate to metal centers, leading to the formation of novel materials with interesting catalytic, sensing, or gas storage properties. The iodo-substituent could also be used to post-synthetically modify these materials.

Organic Electronics: Functionalized pyridines are being investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. The electronic properties of the pyridine ring in this compound can be tuned through further modification, making it a candidate for incorporation into new organic electronic materials.

Q & A

Q. What are the standard synthetic routes for preparing 4-iodo-N-methylpyridin-3-amine, and how can reaction conditions be optimized for yield?

The synthesis of this compound typically involves halogenation and subsequent functionalization. A common approach is the Ullmann coupling or Buchwald-Hartwig amination to introduce the methylamine group after iodination. For example, iodination of a pyridine precursor (e.g., 3-amino-4-methylpyridine) using iodine monochloride (ICl) in a polar solvent like DMF can yield the iodinated intermediate. Methylation is then achieved via reductive amination or alkylation with methyl iodide under basic conditions . Optimization may involve temperature control (e.g., 0–60°C), stoichiometric ratios of reagents (e.g., 1.2 equivalents of ICl), and catalysts like Pd/Cu for coupling reactions .

Q. How can the purity and structure of this compound be validated experimentally?

Structural validation requires a combination of 1H/13C NMR (to confirm substitution patterns and methyl group integration), mass spectrometry (HRMS for molecular ion verification), and X-ray crystallography (for unambiguous confirmation of stereochemistry). For example, in related iodopyridines, characteristic NMR signals include aromatic protons at δ 7.8–8.5 ppm and methyl groups at δ 2.3–3.0 ppm . Purity can be assessed via HPLC (>95% purity threshold) or TLC with iodine vapor visualization .

Intermediate-Level Questions

Q. What analytical challenges arise in distinguishing this compound from its bromo or chloro analogues?

Halogen substitution alters electronic effects (e.g., deshielding in NMR) and crystallographic parameters (e.g., bond lengths). For instance, the C–I bond (≈2.09 Å) is longer than C–Br (≈1.89 Å), detectable via X-ray diffraction . Mass spectrometry also differentiates isotopes (e.g., 127I vs. 79Br/81Br). Additionally, comparative TLC mobility under UV can reveal polarity differences due to halogen size .

Q. How does the iodine atom influence the compound’s reactivity in cross-coupling reactions?

The iodine substituent acts as a directing group and participates in transition-metal-catalyzed couplings (e.g., Suzuki, Sonogashira). Its large atomic radius facilitates oxidative addition with Pd(0) catalysts, enabling regioselective functionalization at the 4-position. However, steric hindrance may reduce yields compared to bromo analogues, necessitating higher catalyst loadings (e.g., 5 mol% Pd(PPh3)4) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during iodination of N-methylpyridin-3-amine precursors?

Regioselective iodination at the 4-position is achieved using directed ortho-metalation (DoM) with lithium bases (e.g., LDA) to deprotonate the amine, followed by iodine quenching. Alternatively, electrophilic iodination with ICl in acetic acid directs iodine to the para position relative to the methylamine group due to electronic effects . Computational modeling (DFT) can predict favorable sites for electrophilic attack by analyzing charge distribution .

Q. How can computational methods predict the biological activity of this compound derivatives?

Docking studies (e.g., AutoDock Vina) and QSAR models correlate structural features (e.g., iodine’s electronegativity, methyl group hydrophobicity) with target binding. For example, iodine’s size may enhance π-stacking in enzyme active sites, as seen in COX-2 inhibitors . Machine learning pipelines (e.g., LabMate.AI ) can optimize synthetic routes and predict bioactivity by training on datasets of analogous pyridine derivatives .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Stability studies in buffers (pH 2–12) reveal degradation via hydrolysis (cleavage of C–I bond in acidic conditions) or oxidation (formation of iodoxy compounds in basic media). Storage at –20°C in amber vials under inert atmosphere (N2/Ar) minimizes decomposition. Accelerated stability testing (40°C/75% RH for 4 weeks) can model long-term storage .

Methodological Case Studies

4.1 Case Study: Resolving conflicting NMR data for this compound and its byproducts

Discrepancies in NMR spectra (e.g., unexpected doublets or shifts) may arise from rotamers (due to restricted rotation around the N–CH3 bond) or iodine’s quadrupolar relaxation . Solutions include:

- Variable-temperature NMR to observe coalescence of rotameric peaks.

- 2D experiments (COSY, NOESY) to confirm coupling networks .

4.2 Case Study: Scaling up synthesis while minimizing hazardous byproducts

Large-scale reactions risk generating toxic iodinated waste (e.g., HI). Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.